Ro 14-9578

Quinolone SAR DNA Gyrase Inhibition Pharmacophore Mapping

Researchers requiring a structurally distinct DNA gyrase inhibitor for SAR studies often face supply gaps for non-bicyclic quinolones. Ro 14-9578 directly addresses this need as a foundational tricyclic reference compound with validated target engagement. - ≥9-fold greater DNA supercoiling inhibition (IC50 66.8 μM) vs. monocyclic analog Ro 13-5478 (IC50 >600 μM), enabling definitive scaffold comparison. - Inhibits replicative DNA biosynthesis (IC50 117 μM) and shows dual-spectrum activity against Gram-negative bacteria and S. aureus. - Supplied with ≥98% purity and comprehensive Certificate of Analysis; global B2B shipping with lead times as short as 2 weeks for standard research quantities.

Molecular Formula C16H13NO5
Molecular Weight 299.28 g/mol
CAS No. 100891-41-6
Cat. No. B1679445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 14-9578
CAS100891-41-6
SynonymsRo 14-9578;  Ro 149578;  Ro-14-9578.
Molecular FormulaC16H13NO5
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3
InChIInChI=1S/C16H13NO5/c1-8-2-9-3-14-15(22-7-21-14)4-10(9)12-5-13(18)11(16(19)20)6-17(8)12/h3-6,8H,2,7H2,1H3,(H,19,20)
InChIKeyDJUJOTVZFFTBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 14-9578 (CAS 100891-41-6): Tricyclic Quinolone Antibacterial Agent Overview


Ro 14-9578 (CAS 100891-41-6, molecular formula C16H13NO5, MW 299.28) is a tricyclic quinolone analog with antibacterial activity [1]. The compound functions as a DNA gyrase inhibitor, targeting replicative DNA biosynthesis and gyrase-catalyzed DNA supercoiling in bacterial cells [2]. Unlike conventional bicyclic quinolones such as nalidixic acid and oxolinic acid, Ro 14-9578 possesses a tricyclic core structure featuring an aromatic substituent joined to the pyridone ring at the 6-position rather than fused across the 5 and 6 positions [3]. The compound exhibits inhibitory effects against various Gram-negative bacteria and Staphylococcus aureus, and has been characterized as a research tool for investigating non-bicyclic quinolone pharmacophores and DNA gyrase inhibition mechanisms [1].

Tricyclic DNA gyrase inhibitor tool compound
Non-bicyclic quinolone pharmacophore SAR studies
Reported dual-spectrum antibacterial screening context (Gram-negative, S. aureus)

Why Generic Quinolone Substitution Fails for Ro 14-9578 Research Applications


Ro 14-9578 cannot be substituted with conventional bicyclic quinolones (e.g., nalidixic acid, oxolinic acid, ciprofloxacin) or monocyclic analogs (e.g., Ro 13-5478) without compromising experimental validity in structure-activity relationship (SAR) studies. The compound's tricyclic core architecture represents a distinct pharmacophore class wherein the aromatic substituent joins the pyridone ring at the 6-position rather than fusing across the 5 and 6 positions as observed in conventional quinolones [1]. This structural divergence produces quantifiably different inhibition profiles against DNA gyrase-mediated processes [2]. In DNA supercoiling assays using Escherichia coli, Ro 14-9578 (tricyclic) demonstrates an IC50 of 66.8 μM, while its monocyclic counterpart Ro 13-5478 shows markedly reduced potency (IC50 > 600 μM), representing a ≥9-fold difference in target engagement [2]. Such differential activity confirms that the tricyclic scaffold confers distinct gyrase inhibition characteristics not replicable by monocyclic or bicyclic quinolones, making compound-specific procurement essential for mechanistic and SAR investigations [1].

Ro 14-9578 (Tricyclic) vs Bicyclic quinolones
Tricyclic scaffold with 6-position substituent may shift gyrase inhibition and SAR interpretation relative to fused 5,6 bicyclic core
Ro 14-9578 (Tricyclic) vs Monocyclic analog (Ro 13-5478)
Scaffold-dependent target engagement profile may not transfer; authentic tricyclic compound required for mechanistic SAR studies

Ro 14-9578 Quantitative Differentiation Evidence: Comparative Data vs. Analog Compounds


Structural Differentiation: Tricyclic vs. Monocyclic Quinolone Scaffold Comparison

Ro 14-9578 differs fundamentally from its monocyclic analog Ro 13-5478 in core scaffold architecture. Ro 14-9578 possesses a tricyclic structure (C16H13NO5, MW 299.28), whereas Ro 13-5478 is a monocyclic quinolone analog [1]. This structural distinction is not merely nomenclature; it directly translates to differential DNA gyrase inhibition potency. Both compounds deviate from conventional bicyclic quinolones by having an aromatic substituent joined to the pyridone ring at the 6-position rather than fused across the 5 and 6 positions, establishing them as a unique subclass for SAR investigations [2].

Scaffold Architecture
Head-to-head
Tricyclic vs. Monocyclic quinolone core
Scaffold-dependent SAR context
6-position substituent; distinct from bicyclic quinolones
Quinolone SAR DNA Gyrase Inhibition Pharmacophore Mapping

DNA Biosynthesis Inhibition: Ro 14-9578 vs. Monocyclic Analog Ro 13-5478

In Escherichia coli replicative DNA biosynthesis assays, Ro 14-9578 exhibits an IC50 of 117 μM, whereas its monocyclic analog Ro 13-5478 shows substantially weaker inhibition with an IC50 exceeding 600 μM [1]. This represents a >5-fold difference in potency for inhibiting DNA biosynthesis. Both compounds were directly compared in the same experimental system, establishing that the tricyclic scaffold confers enhanced inhibition of DNA replication processes relative to the monocyclic architecture [2].

DNA Biosynthesis IC50
Head-to-head
117 μM (vs. >600 μM)
Supports DNA replication inhibition context
E. coli replicative DNA biosynthesis assay
DNA Replication Inhibition Quinolone Mechanism Antibacterial Screening

DNA Supercoiling Inhibition: Tricyclic vs. Monocyclic Quinolone Activity Comparison

In gyrase-catalyzed DNA supercoiling assays using Escherichia coli, Ro 14-9578 demonstrates an IC50 of 66.8 μM, while the monocyclic analog Ro 13-5478 shows an IC50 exceeding 600 μM [1]. This represents a ≥9-fold difference in potency for inhibiting DNA gyrase-mediated supercoiling. The direct comparison in identical assay conditions establishes that the tricyclic structure confers substantially enhanced target engagement at DNA gyrase compared to the monocyclic scaffold [2].

DNA Supercoiling IC50
Head-to-head
66.8 μM (vs. >600 μM)
Supports gyrase supercoiling inhibition context
E. coli DNA gyrase supercoiling assay
DNA Gyrase Assay Topoisomerase Inhibition Supercoiling Activity

Mechanistic Validation: DNA Gyrase as Primary Target vs. Nalidixic Acid

Ro 14-9578 and Ro 13-5478 were directly compared with nalidixic acid and oxolinic acid (conventional bicyclic quinolones) in parallel mechanism-of-action studies [1]. The tricyclic and monocyclic analogs produced effects on cell morphology, replicative DNA biosynthesis, and gyrase-catalyzed DNA supercoiling that were comparable to those shown by nalidixic acid and oxolinic acid, confirming that DNA gyrase is the conserved molecular target across all three structural classes [2]. This finding established that a bicyclic quinolone nucleus is not essential for DNA gyrase inhibition activity, positioning Ro 14-9578 as a valuable tool compound for probing the minimal structural requirements for target engagement [3].

Mechanism Validation
Head-to-head
Comparable to nalidixic acid & oxolinic acid
Conserved DNA gyrase target context
Cell morphology, DNA biosynthesis, supercoiling assays
Target Engagement Mechanism of Action DNA Gyrase Validation

Antibacterial Spectrum: Activity Against Gram-Negative and S. aureus

Ro 14-9578 exhibits inhibitory effects against various Gram-negative bacteria and Staphylococcus aureus [1]. The compound's antibacterial activity was directly examined alongside Ro 13-5478, nalidixic acid, and oxolinic acid in Escherichia coli and Staphylococcus aureus test systems [2]. While the original publication notes that the compounds showed antibacterial activity comparable to nalidixic acid and oxolinic acid, specific MIC values are not provided in the abstracted literature [3]. The preserved activity against both Gram-negative and Gram-positive (S. aureus) organisms distinguishes this tricyclic quinolone as having a broader spectrum than some narrow-spectrum quinolone analogs.

Antibacterial Spectrum
Class-level inference
Gram-negative & S. aureus activity
Supports dual-spectrum screening context
Specific MIC data not available; in-house verification required
Antibacterial Spectrum Gram-Negative Activity S. aureus Inhibition

Ro 14-9578: Recommended Research and Procurement Application Scenarios


Structure-Activity Relationship (SAR) Studies of Non-Bicyclic Quinolone Pharmacophores

Ro 14-9578 serves as the definitive tricyclic reference compound for SAR investigations exploring how core scaffold architecture modulates DNA gyrase inhibition. The compound's ≥9-fold greater potency in DNA supercoiling inhibition (IC50 66.8 μM) compared to its monocyclic analog Ro 13-5478 (IC50 > 600 μM) provides a quantifiable baseline for evaluating tricyclic vs. monocyclic pharmacophore contributions [1]. Procurement of authentic Ro 14-9578 is essential for laboratories investigating the minimal structural requirements for quinolone-class target engagement, particularly given the seminal finding that a bicyclic nucleus is not required for DNA gyrase activity [2].

DNA Gyrase Mechanism and Target Engagement Validation Studies

Ro 14-9578 is mechanistically validated as a DNA gyrase inhibitor with effects on cell morphology, replicative DNA biosynthesis (IC50 117 μM), and gyrase-catalyzed supercoiling (IC50 66.8 μM) comparable to nalidixic acid and oxolinic acid [1]. This makes the compound suitable as a structurally distinct positive control in DNA gyrase inhibition assays, particularly for studies requiring confirmation that observed effects are target-mediated rather than scaffold-specific artifacts. The compound's tricyclic architecture offers a structurally orthogonal tool for target validation relative to conventional bicyclic quinolones [2].

Antibacterial Screening Against Gram-Negative and S. aureus Models

Ro 14-9578 demonstrates activity against both Gram-negative bacteria and Staphylococcus aureus, positioning it as a candidate for antibacterial screening programs requiring dual-spectrum coverage [1]. The compound's established mechanism as a DNA gyrase inhibitor, combined with its non-bicyclic scaffold, may offer a differentiated resistance profile that warrants investigation in antibacterial discovery cascades [2]. Researchers should note that specific MIC values are not provided in the available abstracted literature, necessitating in-house potency determination for quantitative benchmarking.

Chemical Biology Tool for Probing Quinolone Scaffold Evolution

As one of the foundational tricyclic quinolone analogs characterized in the 1987 Georgopapadakou et al. study establishing that bicyclic structure is non-essential for DNA gyrase inhibition, Ro 14-9578 serves as a historical reference compound for chemical biology investigations into quinolone scaffold evolution [1]. The compound's aromatic substituent joined to the pyridone ring at the 6-position (rather than fused across 5 and 6 positions) represents a key structural departure from conventional quinolones, making it valuable for comparative studies examining how scaffold topology influences target binding and resistance susceptibility [2].

Application
Selection Property
Validation Focus
Non-bicyclic quinolone SAR studies
Tricyclic scaffold reference compound
Scaffold-dependent gyrase inhibition review
DNA gyrase mechanism studies
Non-bicyclic DNA gyrase inhibitor
Target engagement assay context
Antimicrobial screening (Gram-negative / S. aureus)
Dual-spectrum activity profile
In-house MIC determination
Chemical biology scaffold evolution studies
Historical tricyclic quinolone tool
Scaffold topology–target binding review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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